![molecular formula C19H25N3O3 B2557859 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1903739-59-2](/img/structure/B2557859.png)
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea
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Description
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MP-10 and has been found to have various biochemical and physiological effects. In
Scientific Research Applications
Chemical Reactions and Synthesis
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea, as a pyrimidine derivative, has been involved in various chemical reactions and syntheses. For example, similar pyrimidine derivatives have been used in the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects (Sujayev et al., 2016). Another study demonstrated the synthesis of similar compounds through the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate (Yamanaka et al., 1979).
Pharmacological Potential
Compounds structurally related to 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea have shown potential in pharmacological research. For instance, diaryl ureas with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents (Feng et al., 2020). Additionally, urea derivatives have been evaluated for enzyme inhibition, revealing their potential in biochemical research (Mustafa et al., 2014).
Chemical Properties and Behavior
Studies on compounds with similar chemical structures have provided insights into their chemical properties and behavior. For example, the phototransformation of chlorimuron-ethyl, a compound with a related structure, in aqueous solutions has been investigated, providing valuable information on the stability and degradation pathways of such compounds (Choudhury & Dureja, 1996).
properties
IUPAC Name |
1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15-13-17(25-2)14-18(23)22(15)12-11-21-19(24)20-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAAGBZNVRELLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NCCCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea |
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